N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide
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Overview
Description
N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether formation:
Acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline derivatives: Compounds with similar core structures but different substituents.
Thioacetamide derivatives: Compounds with similar thioacetamide linkages but different aromatic groups.
Uniqueness
N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide may exhibit unique properties due to the specific combination of functional groups and their spatial arrangement
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21N5OS/c1-13(2)15-8-10-16(11-9-15)23-19(27)12-28-21-24-18-7-5-4-6-17(18)20-22-14(3)25-26(20)21/h4-11,13H,12H2,1-3H3,(H,23,27) |
InChI Key |
JBPYLQLBPDYHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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